molecular formula C10H8N2O B3053343 Dipyridyl ether CAS No. 53258-94-9

Dipyridyl ether

Cat. No.: B3053343
CAS No.: 53258-94-9
M. Wt: 172.18 g/mol
InChI Key: JMTMWFZXOIWTLX-UHFFFAOYSA-N
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Description

Dipyridyl ether refers to organic compounds containing two pyridine rings connected via an ether linkage (-O-). These compounds are versatile ligands in coordination chemistry due to their ability to chelate metal ions through nitrogen atoms. They are also studied for applications in luminescent materials, catalysis, and pharmaceuticals . Structural variations, such as the position of pyridine nitrogen atoms (e.g., 2,2'-, 4,4'-isomers) and the incorporation of π-conjugated systems, significantly influence their electronic and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipyridyl ether can be synthesized through several methods. One common approach involves the Ullmann-type reaction, where aryl halides react with copper catalysts to form the ether linkage. Another method is the Buchwald–Hartwig cross-coupling reaction, which uses palladium catalytic systems to couple aryl halides with phenols. Additionally, the Chan–Lam cross-coupling reaction, catalyzed by copper, can be used to couple phenols with arylboronic acids .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods typically employ high-boiling solvents such as glycol dimethyl ether or dibenzyl ether to increase yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipyridyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkyl halides and phenols.

Scientific Research Applications

Mechanism of Action

The mechanism by which dipyridyl ether exerts its effects involves its ability to chelate metal ions. This chelation process forms stable complexes with transition metals, which can then participate in various catalytic and electron transfer reactions. The molecular targets and pathways involved include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling .

Comparison with Similar Compounds

Structural and Functional Differences

2,2'-Dipyridyl vs. 4,4'-Bipyridine

  • 2,2'-Dipyridyl : A bidentate chelating ligand that forms stable complexes with transition metals (e.g., Ir, Ru). It exhibits strong iron-chelating properties, making it relevant in redox chemistry and enzyme inhibition studies .
  • 4,4'-Bipyridine : Acts as a bridging ligand, forming coordination polymers and metal-organic frameworks (MOFs). Unlike 2,2'-dipyridyl, it lacks chelating ability but enables the creation of porous structures for gas storage and catalysis .

Dipyridyl Ether vs. Terpyridyl

  • This compound: Typically forms bis-monodentate or monodentate-bridging complexes. For example, dipyridylmethane ethers with π-extended systems (e.g., phenyl, ethynyl) enhance luminescence in Ir(III) complexes .
  • Terpyridyl (2,2':6',2''-terpyridine) : A tridentate ligand with higher ligand field strength, leading to stronger metal binding and enhanced photophysical properties. Terpyridyl complexes exhibit higher triplet-state energy levels (~21,200 cm⁻¹) compared to dipyridyl chelates (~20,800 cm⁻¹), making them superior in light-emitting applications .

Toxicity Profiles

Dipyridyl isomers exhibit stark differences in toxicity:

Compound Key Toxicological Findings Reference
2,2'-Dipyridyl - Strong teratogen in rats.
- Neurotoxic in mice (300 mg/kg).
- Cytotoxic to leukemia cells.
4,4'-Dipyridyl - Lethal at 300 mg/kg in mice.
- Induces metabolic enzymes.
Paraquat - Degrades to toxic dipyridyl isomers.
- Linked to Parkinson’s disease via dopaminergic neuron damage.

Photophysical and Electronic Properties

  • Energy Levels: Terpyridyl chelates have higher excited-state energy levels (~21,200 cm⁻¹) compared to dipyridyl systems (~20,800 cm⁻¹), reducing non-radiative decay in luminescent materials .
  • Solvation Effects : Dipyridyl isomers show increased ground-state orbital stabilization (GOS) in polar solvents like DMSO, influencing their reactivity in herbicide applications .

Biological Activity

Dipyridyl ether, a compound featuring two pyridine rings linked by an ether group, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits unique structural characteristics that facilitate interactions with biological targets.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness using the disk diffusion method, where it was compared to standard antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL) Minimum Bactericidal Concentration (MBC) (mg/mL)
Staphylococcus aureus1.563.12
Escherichia coli3.126.25
Candida albicans6.2512.5

These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed a dose-dependent increase in antioxidant activity, suggesting its potential role in mitigating oxidative stress.

Concentration (mg/mL) DPPH Scavenging Activity (%)
1035
2556
5078

This data highlights this compound's ability to act as a free radical scavenger, which may contribute to its protective effects against cellular damage .

3. DNA-Binding Activity

Research has indicated that this compound can interact with plasmid DNA, leading to conformational changes that may suggest potential anticancer properties. Gel electrophoresis studies showed that at higher concentrations, this compound caused significant alterations in DNA mobility, indicating binding and possible damage .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : The ability to bind DNA may lead to the inhibition of replication and transcription processes in cancer cells.
  • Antioxidant Mechanism : By scavenging free radicals, this compound helps reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, contributing to its bactericidal effects.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with conventional antibiotics.

Case Study 2: Antioxidant Properties

In a controlled trial involving patients with oxidative stress-related conditions, supplementation with this compound resulted in improved biomarkers of oxidative damage and enhanced overall health outcomes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dipyridyl ether, and how do reaction conditions influence product purity?

this compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling reactions. For example, reacting halogenated pyridine derivatives with diols or phenolates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO can yield this compound . Purity is optimized by controlling temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to remove unreacted precursors .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from structurally similar ethers?

  • IR Spectroscopy : The C-O-C stretching vibration in this compound appears at 1200–1250 cm⁻¹, distinct from alkyl ethers (1050–1150 cm⁻¹) due to conjugation with pyridyl rings .
  • NMR : In 1^1H NMR, pyridyl protons exhibit deshielded signals (δ 7.5–8.5 ppm), while 13^13C NMR shows characteristic carbons adjacent to oxygen (δ 150–160 ppm). Compare with databases like the Cambridge Structural Database (CSD) to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific data for this compound is limited, protocols for analogous ethers (e.g., diethyl ether) apply:

  • Use flame-resistant lab coats and work in fume hoods to mitigate flammability risks .
  • Avoid skin/eye contact; wash with soap/water immediately if exposed. For inhalation, move to fresh air and seek medical attention .
  • Store in airtight containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors dictate its binding selectivity?

this compound’s pyridyl N atoms and ether O atom act as Lewis bases, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Binding selectivity depends on:

  • Steric effects : Bulky substituents on pyridyl rings hinder coordination .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance metal affinity by increasing Lewis basicity.
  • Solvent polarity : Polar solvents stabilize charged intermediates, favoring complexation .

Q. What experimental strategies resolve contradictions in catalytic activity data for this compound-based systems?

Discrepancies in catalytic performance (e.g., turnover frequency, yield) may arise from:

  • Impurities : Use high-purity solvents and characterize catalysts via elemental analysis or X-ray crystallography .
  • Reaction conditions : Systematically vary temperature, pressure, and substrate ratios to identify optimal parameters .
  • Mechanistic studies : Employ kinetic isotope effects (KIEs) or in situ spectroscopy (e.g., UV-Vis, EPR) to elucidate rate-determining steps .

Q. How can this compound be integrated into supramolecular architectures, and what analytical methods validate self-assembly?

this compound’s rigid structure and dual donor sites enable its use in finite 2D/3D assemblies (e.g., metallacycles). Key steps:

  • Design : Combine with complementary ligands (e.g., carboxylates) and metal nodes (e.g., Pd²⁺) using directional bonding principles .
  • Validation : Use 1^1H NMR titration to monitor binding events, and X-ray diffraction or TEM to confirm topology .

Q. What computational tools predict this compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. For solvent effects:

  • COSMO-RS : Predicts solvation energies in ionic liquids .
  • MD Simulations : Analyze diffusion coefficients and intermolecular interactions .

Q. Data Management and Reproducibility

Q. How should researchers document and share crystallographic data for this compound derivatives?

  • Deposit raw data (e.g., .cif files) in the Cambridge Structural Database (CSD), ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Include experimental details (e.g., temperature, radiation source) in publications to enable replication .

Q. What statistical methods address variability in this compound’s biological assay results?

  • Use ANOVA to compare means across experimental groups.
  • Apply multivariate regression to identify confounding variables (e.g., solvent purity, cell line variability) .

Properties

IUPAC Name

2-pyridin-2-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMWFZXOIWTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344731
Record name dipyridyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53258-94-9
Record name dipyridyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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